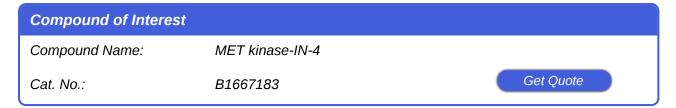


# In Vivo Antitumor Activity of MET Kinase-IN-4: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antitumor activity of **MET kinase-IN-4**, a potent and orally active inhibitor of the MET kinase. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant biological pathways and experimental workflows.

### **Core Data Presentation**

The in vivo efficacy of **MET kinase-IN-4** has been demonstrated in a preclinical cancer model. The following table summarizes the quantitative data from these studies.

Compound	Animal Model	Cell Line	Dosing Regimen	Tumor Growth Inhibition	Reference
MET kinase- IN-4	Mice	GTL-16 (Human Gastric Carcinoma)	6.25, 12.5, 25, and 50 mg/kg, p.o., once daily	Dose- dependent significant antitumor activity	[1]

Table 1: Summary of In Vivo Antitumor Activity of MET kinase-IN-4



# **Mechanism of Action**

**MET kinase-IN-4** is a highly potent inhibitor of MET kinase with an IC50 value of 1.9 nM.[1] It also demonstrates inhibitory activity against other kinases, including Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM).[1] The antitumor activity of **MET kinase-IN-4** is attributed to its ability to block the MET signaling pathway, which is crucial for tumor cell proliferation, survival, migration, and invasion.

# **Experimental Protocols**

The following section details the methodology for the key in vivo experiments cited in this guide.

### GTL-16 Human Gastric Carcinoma Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of **MET kinase-IN-4** in a MET-amplified human gastric cancer model.

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

Cell Line: GTL-16 human gastric carcinoma cells, which are characterized by MET gene amplification.

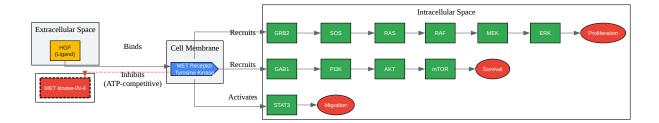
### Procedure:

- Cell Culture: GTL-16 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the desired confluence for implantation.
- Tumor Implantation: A suspension of GTL-16 cells is subcutaneously injected into the flank of each mouse.
- Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume
  is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (L
  x W^2)/2, where L is the longest diameter and W is the shortest diameter.
- Randomization and Treatment: Once tumors reach a predetermined average size, the mice are randomized into vehicle control and treatment groups.



- Drug Administration: **MET kinase-IN-4** is administered orally (p.o.) once daily at doses of 6.25, 12.5, 25, and 50 mg/kg. The vehicle control group receives the vehicle solution.
- Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration of treatment. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the vehicle control group.

# Mandatory Visualizations MET Signaling Pathway and Inhibition by MET kinase-IN-

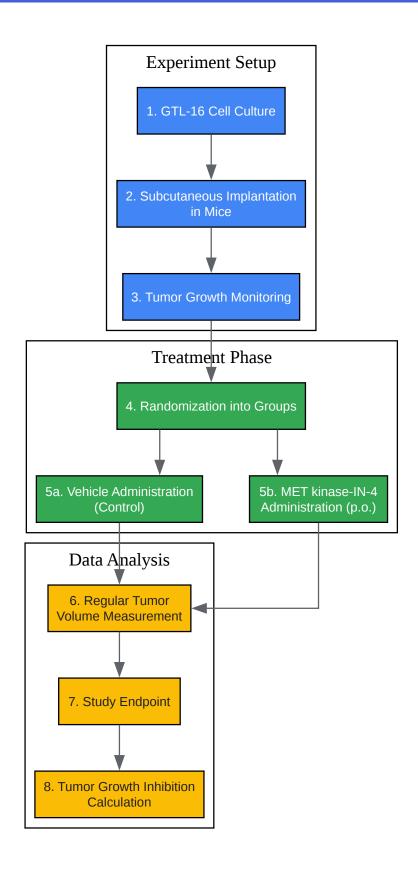


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Caption: The MET signaling pathway and the inhibitory action of MET kinase-IN-4.

# **Experimental Workflow for In Vivo Antitumor Activity Study**





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Caption: Workflow for assessing the in vivo antitumor activity of MET kinase-IN-4.



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### References

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